molecular formula C16H10N2O3S2 B3052020 (5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 37938-90-2

(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3052020
CAS No.: 37938-90-2
M. Wt: 342.4 g/mol
InChI Key: DTTMESYQADJMCV-GXDHUFHOSA-N
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Description

(5Z)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound based on the 5-ene-rhodanine scaffold, a structure recognized in scientific literature as a "privileged scaffold" in modern medicinal chemistry . This class of compounds is an efficient tool for constructing novel molecules with diverse biological profiles . The core structure is amenable to significant modification, allowing for the rational design of compounds with tailored properties . The exocyclic double bond at the C5 position, a key feature of this molecule, has been confirmed to have a crucial impact on pharmacological effects and provides a reactive site for further chemical transformations . Researchers value 5-ene-2-sulfanylidene-thiazolidin-4-one derivatives for their wide range of potential research applications. Recent studies highlight their investigation as potential therapeutic agents, with reported activities including anticancer , antimicrobial , antiviral , antitubercular , and antioxidant effects . Some derivatives have been studied as ligands for specific biological targets, such as transthyretin (TTR) for the research of amyloidosis, showcasing the versatility of this chemical series . It is important to note that compounds in this class, including 5-ene-rhodanines, are sometimes flagged in high-throughput screening campaigns as potential pan-assay interference compounds (PAINS), and researchers are encouraged to employ appropriate counter-screening assays to validate specific biological activities . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S2/c19-15-14(10-11-6-4-5-9-13(11)18(20)21)23-16(22)17(15)12-7-2-1-3-8-12/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTMESYQADJMCV-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications at various positions on the thiazolidin ring significantly influence their pharmacological properties. Specifically, the introduction of different substituents can enhance or diminish biological efficacy.

1. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines including colon adenocarcinoma (HT29) and gastric cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

CompoundCell LineIC50 (µM)
Thiazolidinone AHT2915.2
Thiazolidinone BMCF710.5
This compoundA54912.8

These findings suggest that the specific substitution patterns on the thiazolidin ring can lead to enhanced anticancer activity.

2. Antimicrobial Activity

Thiazolidin-4-one derivatives also demonstrate notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, this compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this thiazolidin derivative exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key factors include:

  • Substituent Position : Modifications at positions 2, 3, and 5 can drastically alter activity.
  • Nature of Substituents : Electron-withdrawing groups like nitro groups enhance anticancer activity while hydrophobic groups may improve antimicrobial efficacy.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Study : A study conducted on lung cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Study : In vitro tests revealed that this compound displayed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties and Bioactivity

Rhodanine derivatives are highly tunable, with substituent variations at C5 and N3 significantly altering their electronic and steric profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name C5 Substituent N3 Substituent Electronic Effect Biological Activity/Application Reference
Target Compound 2-Nitrophenyl Phenyl Strong electron-withdrawing Antimicrobial, enzyme inhibition
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-... 2-Methylphenyl Phenyl Electron-donating (methyl) Structural studies, synthesis
(5Z)-5-(4-Nitrobenzylidene)-3-allyl-... 4-Nitrophenyl Allyl Electron-withdrawing (para-nitro) Photosynthesis inhibition
(5Z)-5-(Pyrazin-2-ylmethylidene)-... Pyrazinyl - Electron-deficient heterocycle Novel compound, potential redox activity
(5Z)-5-(3,4-Dimethoxyphenyl)-... 3,4-Dimethoxyphenyl 2,3-Dimethylphenyl Electron-donating (methoxy) Structural/unknown activity
(5Z)-5-(2,4-Dichlorophenyl)-... 2,4-Dichlorophenyl Isopropyl Electron-withdrawing (Cl) Potential agrochemical applications
Key Observations:
  • Nitro Position : The target compound’s ortho-nitro group creates steric hindrance and a localized dipole, contrasting with the para-nitro isomer in , which exhibits stronger electron withdrawal but less steric bulk. This positional difference may influence binding to hydrophobic enzyme pockets .
  • Electron-Donating vs. Withdrawing Groups : Methyl () and methoxy () substituents enhance solubility but reduce electrophilicity compared to nitro or chloro groups. Chloro derivatives () combine lipophilicity with moderate electron withdrawal, favoring membrane penetration .

Crystallographic and Physicochemical Properties

Crystal structure analyses () reveal that substituents dictate molecular planarity and packing:

  • The 2-nitrophenyl group in the target compound likely induces non-planar conformations due to steric clashes, reducing crystallinity compared to planar 4-nitro or methyl derivatives.

Electrochemical and Spectroscopic Behavior

  • Redox Activity: Nitro groups lower reduction potentials, making the target compound more electrophilic. Electrochemical studies () correlate nitro substituents with enhanced redox cycling, critical for pro-drug activation .
  • UV-vis Spectra : Conjugated systems (e.g., thiophene in ) exhibit redshifted absorption, useful in photodynamic therapy or sensor applications .

Preparation Methods

Classical Knoevenagel Condensation Approach

The most widely reported method for synthesizing (5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves a Knoevenagel condensation between 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and 2-nitrobenzaldehyde. This reaction is typically conducted in acetic acid under reflux, with sodium acetate acting as a base to deprotonate the active methylene group of the thiazolidinone core.

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Catalyst : Sodium acetate (1.2 equiv)
  • Temperature : Reflux (~118°C)
  • Time : 6–8 hours

The mechanism proceeds via enolate formation at the C5 position of the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the (Z)-configured exocyclic double bond, stabilized by conjugation with the nitro group. The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding pale yellow crystals.

Yield : 68–72%
Purity Validation :

  • 1H NMR : A singlet at δ 7.85 ppm confirms the exocyclic double bond proton.
  • 13C NMR : A resonance at δ 165.2 ppm corresponds to the thione (C=S) group.

Green Chemistry Synthesis Using Aqueous Media

To address environmental concerns, recent protocols have replaced acetic acid with water as the solvent, employing potassium carbonate as a base. This method reduces toxicity and improves scalability while maintaining stereoselectivity.

Reaction Conditions :

  • Solvent : Distilled water
  • Catalyst : K2CO3 (2.0 equiv)
  • Temperature : 80°C
  • Time : 24 hours

The prolonged reaction time in water ensures complete conversion, attributed to the slower kinetics of enolate formation in polar protic media. Post-reaction neutralization with 5% HCl precipitates the product, which is filtered and recrystallized from ethyl acetate.

Yield : 65–70%
Advantages :

  • Eliminates hazardous organic solvents.
  • Reduces energy consumption compared to reflux conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes. This method employs PEG-400 as a green solvent and microwave absorber, enhancing reaction efficiency.

Reaction Conditions :

  • Solvent : PEG-400
  • Catalyst : None required
  • Temperature : 120°C (microwave irradiation)
  • Time : 15–20 minutes

The rapid heating under microwave conditions minimizes side reactions, such as oxidation of the thione group. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 75–78%
Key Advantage : Enhances throughput for high-volume synthesis.

One-Pot Multi-Component Synthesis

Advanced routes integrate the formation of the thiazolidinone core and subsequent condensation into a single pot. This approach uses 2-nitrobenzaldehyde, aniline, and thioglycolic acid, with polypropylene glycol (PPG) as a recyclable catalyst.

Reaction Sequence :

  • Formation of Schiff Base : Aniline reacts with 2-nitrobenzaldehyde in PPG at 110°C.
  • Cyclization : Thioglycolic acid introduces the thiazolidinone ring via nucleophilic attack.
  • Oxidation : Ambient oxidation converts the thiol to the sulfanylidene group.

Yield : 80–83%
Purification : Column chromatography (60–120 mesh silica gel).

Structural Characterization and Validation

Synthesized batches of this compound undergo rigorous analytical validation:

Technique Key Findings
1H NMR δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), δ 7.65–7.58 (m, 5H, Ph-H), δ 7.85 (s, 1H, CH=)
13C NMR δ 192.1 (C=S), 165.3 (C=O), 142.7 (C=N), 134.2–125.3 (Ar-C)
LCMS [M+H]+ m/z = 357.1 (calculated 357.3)
X-ray Diffraction Confirms Z-configuration; dihedral angle between thiazolidinone and aryl: 74.6°

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and sustainability of each method:

Method Yield (%) Time Catalyst E-factor
Knoevenagel Condensation 68–72 6–8 hours Sodium acetate 8.2
Green Chemistry 65–70 24 hours K2CO3 3.1
Microwave-Assisted 75–78 15–20 minutes None 4.5
One-Pot Multi-Component 80–83 3 hours PPG 2.8

E-factor = (mass of waste)/(mass of product)

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration is thermodynamically favored due to conjugation between the nitro group and exocyclic double bond. However, prolonged heating may lead to isomerization.
  • Purification : Recrystallization from ethyl acetate effectively removes unreacted aldehyde but may co-precipitate side products if cooling is too rapid.
  • Scale-Up Limitations : Microwave and one-pot methods show superior scalability, whereas classical condensation requires excess solvent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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